4-Fluorobenzenesulfonohydrazide
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Overview
Description
4-Fluorobenzenesulfonohydrazide is an organic compound with the molecular formula C₆H₇FN₂O₂S. It is a derivative of benzenesulfonohydrazide, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzenesulfonohydrazide can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in the presence of a base such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
C6H4F-SO2Cl+NH2NH2→C6H4F-SO2NHNH2+HCl
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzenesulfonic acid.
Reduction: It can be reduced to form 4-fluorobenzenesulfonamide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Fluorobenzenesulfonic acid.
Reduction: 4-Fluorobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazides and related compounds.
Biology: It serves as a biochemical tool for studying enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-fluorobenzenesulfonohydrazide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can lead to the modification of enzyme activity and subsequent biological effects. The specific pathways involved depend on the enzyme and the biological context .
Comparison with Similar Compounds
4-Fluorobenzenesulfonamide: Similar structure but with an amide group instead of a hydrazide group.
4-Fluorobenzenesulfonic acid: Oxidized form of 4-fluorobenzenesulfonohydrazide.
Benzenesulfonohydrazide: Parent compound without the fluorine substitution.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
4-fluorobenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSHFUWBHXJQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2266-41-3 |
Source
|
Record name | 4-fluorobenzene-1-sulfonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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